molecular formula C7H14ClNO4S B2910028 2-(4-Methyl-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride CAS No. 1955540-32-5

2-(4-Methyl-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride

Cat. No.: B2910028
CAS No.: 1955540-32-5
M. Wt: 243.7
InChI Key: QOQPXHHVVRCDPS-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H13NO4S·HCl and a molecular weight of 243.71 g/mol . This compound is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-Methyl-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride typically involves the following steps :

    Formation of the Thiomorpholine Ring: The thiomorpholine ring is synthesized by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.

    Introduction of the Methyl Group: A methyl group is introduced at the 4-position of the thiomorpholine ring through alkylation reactions.

    Oxidation: The thiomorpholine ring is oxidized to form the 1,1-dioxo derivative.

    Acetic Acid Moiety Addition: The acetic acid moiety is introduced by reacting the oxidized thiomorpholine derivative with a suitable acetic acid precursor.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-(4-Methyl-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including :

    Oxidation: The compound can be further oxidized under strong oxidizing conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the 1,1-dioxo group back to the thiomorpholine ring.

    Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding thiomorpholine and acetic acid derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

2-(4-Methyl-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways . The compound’s thiomorpholine ring can interact with enzymes and proteins, potentially inhibiting their activity. The acetic acid moiety may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake.

Comparison with Similar Compounds

2-(4-Methyl-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride can be compared with other similar compounds, such as :

    2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride: This compound lacks the methyl group at the 4-position, which may affect its chemical reactivity and biological activity.

    2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid:

The presence of the methyl group in this compound makes it unique and may confer specific advantages in terms of reactivity and biological activity.

Properties

IUPAC Name

2-(4-methyl-1,1-dioxo-1,4-thiazinan-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S.ClH/c1-8-2-3-13(11,12)5-6(8)4-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQPXHHVVRCDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCS(=O)(=O)CC1CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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